![molecular formula C24H17N5O2 B15012098 N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B15012098.png)
N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is a complex organic compound featuring indole groups and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE typically involves the condensation of 1H-indole-3-carbaldehyde with 4-amino-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The indole groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its indole groups are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The indole groups can bind to specific sites on these targets, modulating their activity. The nitrophenyl moiety may also play a role in the compound’s bioactivity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of the compound.
4-Amino-3-nitrobenzaldehyde: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is unique due to its combination of indole and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H17N5O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-[4-(1H-indol-3-ylmethylideneamino)-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C24H17N5O2/c30-29(31)24-11-18(25-12-16-13-26-21-7-3-1-5-19(16)21)9-10-23(24)28-15-17-14-27-22-8-4-2-6-20(17)22/h1-15,26-27H |
InChI Key |
MAQJUQYHQVSXFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC(=C(C=C3)N=CC4=CNC5=CC=CC=C54)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


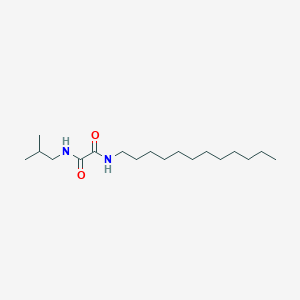
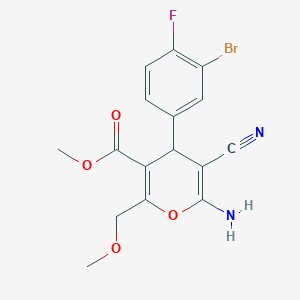
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B15012037.png)
![(2Z)-2-(4-tert-butylbenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012038.png)
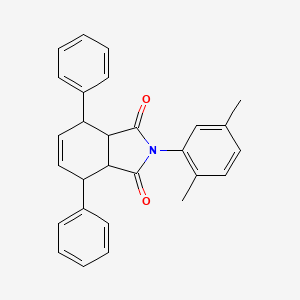
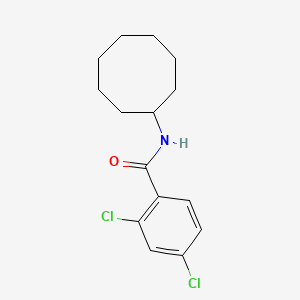
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide](/img/structure/B15012055.png)
![2-(3,4-dimethylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15012058.png)
![3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B15012068.png)
![5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012074.png)
![(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012081.png)
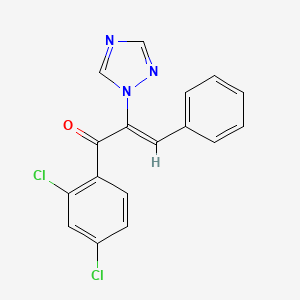
![N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15012086.png)
![(3E)-N-(2-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15012090.png)
